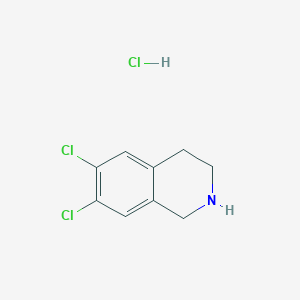

6,7-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6,7-dichloro-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2N.ClH/c10-8-3-6-1-2-12-5-7(6)4-9(8)11;/h3-4,12H,1-2,5H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSRXWAYVSPJBFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=CC(=C(C=C21)Cl)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"synthesis of 6,7-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride"

An In-depth Technical Guide to the Synthesis of 6,7-Dichloro-1,2,3,4-tetrahydroisoquinoline Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for preparing this compound, a key heterocyclic scaffold in medicinal chemistry and drug development. We will delve into the primary synthetic strategies, with a focus on the underlying chemical principles and mechanistic details. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into reaction optimization, procedural execution, and product characterization. A detailed, step-by-step protocol for the Pictet-Spengler reaction is provided, alongside a discussion of the Bischler-Napieralski reaction as a robust alternative.

Introduction: Significance of the Tetrahydroisoquinoline Core

The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a "privileged scaffold" in medicinal chemistry, forming the core structure of numerous natural products and synthetic pharmaceuticals. Its rigid, three-dimensional structure allows for precise orientation of substituents, making it an ideal template for designing ligands that interact with a wide range of biological targets. The specific substitution pattern of 6,7-dichloro- imparts unique electronic and lipophilic properties, rendering this particular derivative a valuable building block for novel therapeutic agents. This guide will explore the chemical logic and practical execution of its synthesis.

Strategic Analysis of Synthetic Routes

The construction of the 6,7-Dichloro-1,2,3,4-tetrahydroisoquinoline ring system can be approached through several classic organic reactions. The two most prominent and industrially relevant methods are the Pictet-Spengler reaction and the Bischler-Napieralski reaction. The choice between these routes is dictated by starting material availability, scalability, and the electronic nature of the aromatic precursor.

-

Pictet-Spengler Reaction: This is a one-pot acid-catalyzed condensation of a β-arylethylamine with a carbonyl compound, followed by an intramolecular electrophilic aromatic substitution (SEAr). It is an elegant and atom-economical approach.[1]

-

Bischler-Napieralski Reaction: This is a two-step sequence involving the cyclodehydration of a β-arylethylamide to form a 3,4-dihydroisoquinoline, which is then reduced to the desired tetrahydroisoquinoline.[2][3]

The primary challenge in the synthesis of the target compound is the electronic deactivation of the benzene ring by the two electron-withdrawing chlorine atoms. This deactivation makes the final intramolecular cyclization step more difficult compared to syntheses with electron-donating groups.[4][5] Consequently, harsher reaction conditions are typically required to drive the electrophilic aromatic substitution to completion.[5]

Primary Synthetic Pathway: The Pictet-Spengler Reaction

The Pictet-Spengler reaction represents the most direct approach, constructing the heterocyclic ring in a single synthetic operation from 3,4-dichlorophenethylamine and formaldehyde.[6]

Mechanistic Deep Dive

The reaction proceeds through a well-established mechanism initiated by the formation of a Schiff base (iminium ion) intermediate.[4]

-

Iminium Ion Formation: The amine group of 3,4-dichlorophenethylamine attacks the carbonyl carbon of formaldehyde. Subsequent dehydration under acidic conditions generates a highly electrophilic N-acylimininium ion.

-

Intramolecular Electrophilic Aromatic Substitution (SEAr): The electron-rich aromatic ring attacks the electrophilic iminium ion. The two chlorine atoms are deactivating, but the cyclization proceeds, preferentially at the C6 position which is para to one chloro group and ortho to the other, due to steric and electronic factors.

-

Rearomatization: A proton is lost from the spirocyclic intermediate (Wheland intermediate) to restore the aromaticity of the benzene ring, yielding the final tetrahydroisoquinoline product.

Caption: Mechanism of the Pictet-Spengler Reaction.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Each step includes causality-driven explanations for the chosen reagents and conditions.

Materials & Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |

| 3,4-Dichlorophenethylamine | 190.06 | 5.00 g | 26.3 | Starting material |

| Formaldehyde (37% in H₂O) | 30.03 | 2.5 mL | ~30.8 | Carbon source |

| Concentrated HCl (37%) | 36.46 | 25 mL | - | Solvent and catalyst |

| Sodium Hydroxide (NaOH) | 40.00 | As needed | - | For basification |

| Dichloromethane (DCM) | 84.93 | 100 mL | - | Extraction solvent |

| Anhydrous MgSO₄ | 120.37 | As needed | - | Drying agent |

| Diethyl Ether | 74.12 | 50 mL | - | For precipitation |

| HCl in Diethyl Ether (2M) | - | As needed | - | For hydrochloride salt formation |

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,4-dichlorophenethylamine (5.00 g, 26.3 mmol).

-

Expertise & Experience: The use of a reflux condenser is crucial to prevent the loss of volatile components, including formaldehyde and HCl, upon heating.

-

-

Acidic Condensation: Carefully add concentrated hydrochloric acid (25 mL). The amine will dissolve to form its hydrochloride salt. To this solution, add formaldehyde (2.5 mL, ~30.8 mmol, ~1.2 eq).

-

Causality: Concentrated HCl serves as both the solvent and the strong acid catalyst required to promote iminium ion formation and to activate the deactivated aromatic ring for the subsequent cyclization.[5] A slight excess of formaldehyde ensures complete consumption of the starting amine.

-

-

Thermal Cyclization: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 9:1 DCM:Methanol mobile phase).

-

Trustworthiness: The reaction must be heated to provide the necessary activation energy for the intramolecular Friedel-Crafts type cyclization onto the electron-poor aromatic ring. Monitoring by TLC ensures the reaction is driven to completion, preventing unnecessary energy consumption and side-product formation.

-

-

Work-up and Isolation (Free Base): After cooling to room temperature, pour the reaction mixture slowly over crushed ice (~50 g) in a beaker. Carefully basify the acidic solution by adding 10M NaOH solution dropwise with stirring until the pH is >12. A precipitate of the free base may form.

-

Causality: Basification deprotonates the amine hydrochloride, converting it to the free base which is soluble in organic solvents, allowing for its extraction from the aqueous medium.

-

-

Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 30 mL). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude free base, typically as an oil or a low-melting solid.

-

Formation of Hydrochloride Salt: Dissolve the crude free base in a minimal amount of diethyl ether (~30 mL). While stirring, add a 2M solution of HCl in diethyl ether dropwise until no further precipitation is observed.

-

Expertise & Experience: The hydrochloride salt is generally a stable, crystalline solid that is easier to handle, purify, and store than the free base. Precipitation from a non-polar solvent like diethyl ether is an effective purification step.

-

-

Purification: Collect the white precipitate by vacuum filtration, wash with cold diethyl ether (2 x 10 mL), and dry under vacuum to afford this compound.

Alternative Synthetic Pathway: The Bischler-Napieralski Reaction

This two-step route offers an alternative for substrates that may be sensitive to the harsh conditions of the one-pot Pictet-Spengler reaction.

-

Step 1: Amide Formation: 3,4-Dichlorophenethylamine is acylated, typically with ethyl formate or a similar formylating agent, to produce N-(3,4-dichlorophenethyl)formamide.

-

Step 2: Cyclization and Reduction: The formamide is treated with a dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) to induce cyclization, forming 3,4-dihydro-6,7-dichloro-isoquinoline.[7] This intermediate is not isolated but is immediately reduced in situ or in a subsequent step with a reducing agent like sodium borohydride (NaBH₄) to yield the final tetrahydroisoquinoline. The final product is then isolated as its hydrochloride salt.

Caption: Workflow for the Bischler-Napieralski Synthesis.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

Appearance: White to off-white crystalline solid.

-

¹H NMR: Spectral data should be consistent with the proposed structure. Expected signals include two singlets for the aromatic protons, and three multiplets for the aliphatic protons of the tetrahydroisoquinoline ring system, along with a broad signal for the amine protons.[8]

-

¹³C NMR: The spectrum should show the correct number of signals corresponding to the nine carbon atoms in the structure.

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the mass of the free base (C₉H₉Cl₂N, M.W. = 201.09 g/mol ) with the characteristic isotopic pattern for two chlorine atoms.

-

Melting Point: The hydrochloride salt should have a sharp melting point.

Safety and Handling

-

3,4-Dichlorophenethylamine: Harmful if swallowed or in contact with skin. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Formaldehyde: A known carcinogen and sensitizer. All manipulations should be performed in a well-ventilated fume hood.

-

Concentrated Hydrochloric Acid: Highly corrosive. Causes severe skin burns and eye damage. Handle with extreme care, using acid-resistant gloves and a face shield.

-

Dichloromethane: A volatile and potentially carcinogenic solvent. Use only in a fume hood.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

The synthesis of this compound can be effectively achieved via the Pictet-Spengler or Bischler-Napieralski reactions. The Pictet-Spengler route offers a more direct, one-pot synthesis, but requires harsh acidic conditions to overcome the deactivating effect of the chlorine substituents. The Bischler-Napieralski pathway provides a reliable two-step alternative. The choice of method will depend on the specific laboratory capabilities and scale of the synthesis. Careful execution of the experimental protocol and rigorous characterization of the final product are essential for ensuring high purity and successful application in subsequent research and development activities.

References

- 1. organicreactions.org [organicreactions.org]

- 2. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 3. Bischler-Napieralski Reaction [organic-chemistry.org]

- 4. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 5. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 6. Chemicals [chemicals.thermofisher.cn]

- 7. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 8. 6,7-Dichloro-1,2,3,4-tetrahydro-isoquinoline hydrochloride(73075-49-7) 1H NMR [m.chemicalbook.com]

An In-depth Technical Guide to 6,7-Dichloro-1,2,3,4-tetrahydroisoquinoline Hydrochloride for Researchers and Drug Development Professionals

Foreword: Unveiling the Potential of a Dichlorinated Tetrahydroisoquinoline Scaffold

The tetrahydroisoquinoline (THIQ) moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] The strategic placement of substituents on this versatile framework allows for the fine-tuning of pharmacological activity, offering a fertile ground for drug discovery. This guide focuses on a specific, halogenated derivative: 6,7-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride. The introduction of chlorine atoms at the 6 and 7 positions of the THIQ ring system profoundly influences its electronic and steric properties, leading to unique biological activities. This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing in-depth insights into the chemical properties, synthesis, and pharmacological potential of this intriguing compound.

Core Chemical and Physical Properties

A thorough understanding of the fundamental physicochemical properties of a compound is paramount for its successful application in research and development. This section delineates the key characteristics of this compound.

Identification and Nomenclature

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 73075-49-7 |

| Molecular Formula | C₉H₉Cl₂N · HCl |

| Molecular Weight | 238.54 g/mol |

| Appearance | White to off-white solid |

| Storage | Store under an inert atmosphere (nitrogen or argon) at 2-8°C. |

Physicochemical Data

| Property | Value | Source |

| Melting Point | 269-274 °C | [2] |

| Solubility | Data for the specific compound is not readily available in the searched literature. Generally, hydrochloride salts of amines exhibit solubility in water and polar organic solvents like methanol and ethanol. | Inferred |

| pKa | A specific pKa value for this compound is not available in the searched literature. However, a related compound, 6,7-dichloro-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline, has been noted to have physicochemical properties, including pKa, that differ from prototypical beta-blockers.[3] | [3] |

Synthesis and Manufacturing

The synthesis of the 6,7-dichloro-1,2,3,4-tetrahydroisoquinoline core can be approached through established heterocyclic chemistry methodologies. The choice of synthetic route is critical, influencing yield, purity, and scalability. This section explores plausible and field-proven synthetic strategies.

Retrosynthetic Analysis and Key Strategies

The tetrahydroisoquinoline skeleton is classically constructed via the Pictet-Spengler or Bischler-Napieralski reactions. For 6,7-dichloro-1,2,3,4-tetrahydroisoquinoline, a logical starting material would be a suitably substituted phenethylamine derivative, namely 2-(3,4-dichlorophenyl)ethan-1-amine.

Caption: Retrosynthetic analysis of 6,7-Dichloro-1,2,3,4-tetrahydroisoquinoline.

Proposed Experimental Protocol: A Modified Pictet-Spengler Approach

The Pictet-Spengler reaction offers a direct and efficient route to the tetrahydroisoquinoline core. The following protocol is a proposed, logical synthesis based on established methodologies for similar structures.

Step 1: Synthesis of the Starting Material - 2-(3,4-Dichlorophenyl)ethan-1-amine

This starting material can be synthesized from 3,4-dichlorophenylacetonitrile via reduction, for instance, using lithium aluminum hydride (LiAlH₄) in a suitable solvent like diethyl ether or tetrahydrofuran (THF).

Step 2: Pictet-Spengler Cyclization

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(3,4-dichlorophenyl)ethan-1-amine in a suitable acidic medium. A common choice is a mixture of concentrated hydrochloric acid and an alcohol, such as ethanol.

-

Aldehyde Addition: To the stirred solution, add an aqueous solution of formaldehyde (e.g., 37% in water). The reaction involves the in situ formation of a Schiff base followed by an intramolecular electrophilic aromatic substitution.

-

Reaction Conditions: The reaction mixture is typically heated to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The resulting residue is then neutralized with a base (e.g., sodium hydroxide solution) and extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification and Salt Formation: The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is evaporated. The crude product can be purified by column chromatography. To obtain the hydrochloride salt, the purified free base is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol) and treated with a solution of hydrogen chloride in the same or a compatible solvent. The precipitated hydrochloride salt is then collected by filtration, washed with a cold solvent, and dried under vacuum.

Caption: Proposed workflow for the synthesis of the target compound.

Spectroscopic and Analytical Data

Accurate characterization of the synthesized compound is crucial for quality control and regulatory purposes. While a comprehensive set of spectra for the title compound is not publicly available, this section provides expected spectral features based on its structure and data from closely related analogs.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (DMSO-d₆, 400 MHz): The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.

-

Aromatic Protons: Two singlets in the aromatic region (δ 7.0-7.5 ppm), corresponding to the protons at the C-5 and C-8 positions of the isoquinoline ring.

-

Methylene Protons: A set of multiplets or broad singlets in the aliphatic region (δ 2.5-4.5 ppm) corresponding to the three methylene groups (-CH₂-) at positions 1, 3, and 4 of the tetrahydroisoquinoline ring. The protons at C-1 may appear as a singlet due to the adjacent nitrogen and aromatic ring. The protons at C-3 and C-4 would likely be coupled and appear as triplets or more complex multiplets.

-

Amine Proton: A broad singlet corresponding to the protonated amine (N⁺-H), the chemical shift of which can be variable and may exchange with D₂O.

-

-

¹³C NMR (DMSO-d₆, 100 MHz): The carbon NMR spectrum will provide information on the carbon framework.

-

Aromatic Carbons: Signals in the downfield region (δ 120-140 ppm) for the aromatic carbons. The carbons bearing the chlorine atoms (C-6 and C-7) will be observed in this region, along with the other aromatic carbons.

-

Aliphatic Carbons: Signals in the upfield region (δ 25-50 ppm) for the three methylene carbons of the tetrahydroisoquinoline ring.

-

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3200 (broad) | N-H stretching of the secondary amine hydrochloride |

| 3000-2850 | C-H stretching of the aliphatic methylene groups |

| ~1600, ~1480 | C=C stretching of the aromatic ring |

| ~800-700 | C-Cl stretching |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information. The isotopic pattern of the two chlorine atoms (³⁵Cl and ³⁷Cl) will be a characteristic feature in the mass spectrum, showing a distinctive M, M+2, and M+4 pattern for the molecular ion and chlorine-containing fragments.

Pharmacological Profile and Mechanism of Action

The primary pharmacological interest in this compound and its derivatives lies in their potential as adrenergic receptor modulators.

Beta-Adrenergic Receptor Antagonism

A key study has demonstrated that the replacement of the hydroxyl groups in the beta-adrenergic agonist trimetoquinol with chloro substituents results in a compound with marked beta-adrenoceptor antagonist properties.[3] Specifically, 6,7-dichloro-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline was shown to be a potent beta-adrenergic receptor blocker with a K₈ value of (6.7 ± 2.3) x 10⁻⁸ M.[3] This compound was found to be a pure antagonist, unlike dichloroisoproterenol which exhibits partial agonist activity.[3]

While this data is for a 1-substituted derivative, it strongly suggests that the 6,7-dichloro-tetrahydroisoquinoline scaffold is a viable pharmacophore for beta-blockade. The unsubstituted this compound is an important parent compound for the development of more potent and selective beta-blockers.

The mechanism of action as a beta-blocker involves competitive inhibition of the binding of endogenous catecholamines, such as epinephrine and norepinephrine, to beta-adrenergic receptors. This leads to a reduction in the downstream signaling cascade, typically involving adenylyl cyclase and cyclic AMP (cAMP) production.

Caption: Mechanism of beta-adrenergic receptor antagonism.

Potential in Neurological Disorders

The broader class of tetrahydroisoquinolines has been investigated for various effects on the central nervous system. Some derivatives have shown potential neuroprotective effects.[5] The interaction of this compound with neurotransmitter systems, such as dopamine receptors, warrants further investigation for its potential therapeutic applications in neurological and psychiatric disorders.[5]

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound.

Hazard Identification

Based on available safety data sheets for similar compounds, this compound is expected to be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and serious eye irritation, as well as respiratory irritation.

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place, away from incompatible materials.

-

First Aid:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If inhaled: Move the person into fresh air and keep at rest in a position comfortable for breathing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.

-

Future Directions and Research Opportunities

This compound represents a promising starting point for the development of novel therapeutics. Key areas for future research include:

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the tetrahydroisoquinoline scaffold, particularly at the 1 and 2 positions, to explore the impact on beta-adrenergic receptor affinity and selectivity (β₁ vs. β₂).

-

In-depth Pharmacological Profiling: Comprehensive in vitro and in vivo studies to fully characterize its pharmacological profile, including its effects on other receptor systems.

-

Pharmacokinetic and Toxicological Evaluation: Detailed ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology studies are essential to assess its drug-like properties and safety profile.

-

Exploration of Other Therapeutic Areas: Investigation of its potential in other therapeutic areas beyond cardiovascular disease, such as neurology and oncology, based on the diverse biological activities of the tetrahydroisoquinoline class of compounds.

References

- 1. biorxiv.org [biorxiv.org]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. 6,7-Dichloro-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline . A structurally novel beta-adrenergic receptor blocking agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN110724098A - Synthetic method of 5, 7-dichloro-1, 2,3, 4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride - Google Patents [patents.google.com]

- 5. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 6,7-Dichloro-1,2,3,4-tetrahydroisoquinoline Hydrochloride (CAS No. 73075-49-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,7-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a halogenated derivative of the tetrahydroisoquinoline (THIQ) scaffold. The THIQ nucleus is a prevalent structural motif in a vast array of natural products and synthetic pharmacologically active molecules.[1] The incorporation of chlorine atoms at the 6 and 7 positions of the aromatic ring significantly influences the electronic and lipophilic properties of the molecule, making it a valuable building block in medicinal chemistry and drug discovery. This guide provides an in-depth overview of the chemical properties, synthesis, pharmacological relevance, and practical applications of this compound.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its effective use in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 73075-49-7 | [2] |

| Molecular Formula | C₉H₁₀Cl₃N | [2] |

| Molecular Weight | 238.54 g/mol | [3] |

| Appearance | White to off-white solid | [4] |

| Melting Point | 269-274 °C | ChemicalBook |

| Solubility | Soluble in DMSO and methanol. | [5] |

| Storage | Store at 2-8°C under an inert atmosphere. | [2] |

Synthesis of this compound

The synthesis of the tetrahydroisoquinoline scaffold can be achieved through several established methods, with the Pictet-Spengler and Bischler-Napieralski reactions being the most prominent.[6] For 6,7-dichloro-1,2,3,4-tetrahydroisoquinoline, a common synthetic approach involves the cyclization of a suitably substituted phenethylamine derivative.

Illustrative Synthetic Workflow (Pictet-Spengler Reaction)

Caption: Generalized Pictet-Spengler synthesis of 6,7-dichloro-1,2,3,4-tetrahydroisoquinoline HCl.

General Experimental Protocol (Adaptable)

-

Condensation: To a solution of 3,4-dichlorophenethylamine in a suitable solvent (e.g., methanol or toluene), add an aqueous solution of formaldehyde (1.1 equivalents). The reaction mixture is typically stirred at room temperature for 1-2 hours to form the corresponding Schiff base.

-

Cyclization: The reaction mixture is then acidified with a strong acid, such as hydrochloric acid or trifluoroacetic acid, and heated to reflux for several hours. The progress of the reaction should be monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then triturated with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) to induce crystallization of the hydrochloride salt.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether, to afford the desired this compound.

Pharmacological Profile and Mechanism of Action

The tetrahydroisoquinoline scaffold is a well-established pharmacophore that interacts with a variety of biological targets, most notably G-protein coupled receptors (GPCRs). The primary pharmacological interest in this compound lies in its potential as a key building block for the synthesis of ligands targeting dopamine receptors.

Dopamine receptors are classified into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4).[7] These receptors are crucial for regulating a wide range of physiological and cognitive processes, and their dysfunction is implicated in numerous neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction.

While specific binding affinity data (Ki values) for this compound at the various dopamine receptor subtypes are not extensively published, the core tetrahydroisoquinoline structure is known to be a versatile scaffold for developing both agonists and antagonists of these receptors.[8] The substitution pattern on the aromatic ring plays a critical role in determining the affinity and selectivity for the different dopamine receptor subtypes. The dichloro substitution at the 6 and 7 positions can significantly influence the electronic and steric properties of the molecule, thereby modulating its interaction with the receptor binding pocket.

Signaling Pathway of Dopamine D2-like Receptors

Caption: Simplified signaling pathway of the dopamine D2 receptor and the antagonistic role of THIQ-based ligands.

Applications in Research and Drug Development

The primary utility of this compound is as a chemical intermediate for the synthesis of more complex molecules with desired pharmacological activities. Its rigid, bicyclic structure provides a well-defined scaffold for the spatial orientation of various functional groups.

Role as a Pharmaceutical Intermediate

The tetrahydroisoquinoline core is present in numerous approved drugs and clinical candidates.[6] While a specific marketed drug directly synthesized from this compound is not prominently documented, this intermediate is highly valuable for the generation of compound libraries for high-throughput screening and for the synthesis of tool compounds to probe the function of specific biological targets.

For example, derivatives of 6,7-disubstituted tetrahydroisoquinolines have been investigated as:

-

Dopamine D3 Receptor Antagonists: These compounds have potential applications in the treatment of schizophrenia and substance abuse disorders.[8]

-

Beta-Adrenergic Receptor Blockers: Structurally related compounds have shown antagonist activity at beta-adrenoceptors, suggesting potential cardiovascular applications.[1]

Workflow for Utilizing as a Building Block

Caption: Workflow illustrating the use of 6,7-dichloro-1,2,3,4-tetrahydroisoquinoline HCl as a scaffold in drug discovery.

Experimental Protocols

Preparation of Stock Solutions

For in vitro assays, it is crucial to prepare accurate and stable stock solutions.

-

Weighing: Accurately weigh a precise amount of this compound using an analytical balance.

-

Dissolution: In a sterile, amber vial, dissolve the compound in a minimal amount of a suitable solvent, such as dimethyl sulfoxide (DMSO) or methanol, to create a high-concentration stock solution (e.g., 10 mM or 100 mM).[5] Ensure complete dissolution by vortexing or gentle warming.

-

Storage: Store the stock solution at -20°C or -80°C to minimize degradation. It is advisable to prepare smaller aliquots to avoid repeated freeze-thaw cycles.

In Vitro Receptor Binding Assay (General Protocol)

This protocol provides a general framework for assessing the binding affinity of derivatives of 6,7-dichloro-1,2,3,4-tetrahydroisoquinoline at dopamine receptors.

-

Membrane Preparation: Prepare cell membrane homogenates from cells stably expressing the dopamine receptor subtype of interest (e.g., D2, D3).

-

Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

-

Competition Binding: In a 96-well plate, add the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone for D2-like receptors), and varying concentrations of the test compound.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filter discs in scintillation vials with a suitable scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or in a chemical fume hood.

-

Toxicity: This compound is harmful if swallowed and may cause skin and eye irritation.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel, pharmacologically active compounds. Its rigid tetrahydroisoquinoline scaffold, combined with the electronic modifications imparted by the dichloro substitution, makes it an attractive starting material for the development of ligands targeting a range of biological targets, particularly dopamine receptors. A thorough understanding of its chemical properties, synthetic accessibility, and potential biological applications, as outlined in this guide, will enable researchers and drug development professionals to effectively utilize this compound in their discovery efforts.

References

- 1. 6,7-Dichloro-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline . A structurally novel beta-adrenergic receptor blocking agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. csstc.org [csstc.org]

- 3. dopamine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. Tetrahydroisoquinolines | Fisher Scientific [fishersci.com]

- 5. 6,7-Dimethoxy-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (57553-25-0) for sale [vulcanchem.com]

- 6. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel 1,2,3,4-tetrahydroisoquinolines with high affinity and selectivity for the dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 6,7-Dichloro-1,2,3,4-tetrahydroisoquinoline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for 6,7-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride, a key intermediate in pharmaceutical synthesis. As Senior Application Scientists, we present an in-depth analysis of the expected ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) data. This guide is structured to not only present the spectral data but also to offer insights into the experimental considerations and the structural basis for the observed spectroscopic signatures. By grounding our analysis in the principles of spectroscopy and referencing analogous structures, we aim to provide a self-validating framework for researchers working with this and related compounds.

Introduction

This compound is a substituted tetrahydroisoquinoline (THIQ) derivative. The THIQ scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of natural products and synthetic pharmaceuticals with diverse biological activities. The precise characterization of substituted THIQs is paramount for ensuring the identity, purity, and quality of these compounds in drug discovery and development pipelines. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecular structure. This guide will delve into the expected spectroscopic data for this compound, offering a robust reference for its identification and analysis.

Molecular Structure and Spectroscopic Overview

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. Below is a diagram of this compound with standardized atom numbering for consistent reference throughout this guide.

Caption: Molecular structure of this compound with IUPAC numbering.

The presence of the dichloro-substituted aromatic ring and the saturated heterocyclic ring gives rise to distinct and predictable spectroscopic features. The hydrochloride form ensures solubility in polar solvents and protonates the secondary amine, which influences the chemical shifts of neighboring protons and carbons.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy

Experimental Protocol:

A standard ¹H NMR spectrum is typically acquired on a 400 MHz or higher field spectrometer.

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical as the acidic N-H protons are exchangeable and may not be observed in D₂O. DMSO-d₆ is often preferred for observing exchangeable protons.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: Approximately 12-16 ppm.

-

Number of Scans: 16 to 64 scans are typically sufficient for a sample of this concentration.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

-

Predicted ¹H NMR Data (in DMSO-d₆):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.5 (broad s) | Singlet | 2H | N-H₂⁺ | The acidic protons on the protonated nitrogen are expected to be downfield and broad due to quadrupolar relaxation and exchange. |

| ~7.5 (s) | Singlet | 1H | H-5 | The aromatic protons H-5 and H-8 are in a para-like relationship. The electron-withdrawing chlorine atoms will deshield these protons, shifting them downfield. |

| ~7.3 (s) | Singlet | 1H | H-8 | Similar to H-5, this proton is deshielded by the adjacent chlorine and the aromatic ring current. |

| ~4.3 (s) | Singlet | 2H | C1-H₂ | The benzylic protons at C1 are adjacent to the electron-withdrawing protonated nitrogen, resulting in a significant downfield shift. |

| ~3.4 (t) | Triplet | 2H | C3-H₂ | These protons are adjacent to the protonated nitrogen and will be deshielded, appearing as a triplet due to coupling with the C4 protons. |

| ~3.0 (t) | Triplet | 2H | C4-H₂ | These protons are adjacent to the C3 protons and will appear as a triplet. They are less deshielded than the C3 protons. |

Expertise & Experience: The prediction of two distinct singlets for the aromatic protons is based on the symmetrical dichlorination pattern. In analogous, asymmetrically substituted tetrahydroisoquinolines, these protons would likely appear as doublets. The broadness of the N-H₂⁺ signal is a key indicator of the protonated amine.

¹³C NMR Spectroscopy

Experimental Protocol:

A standard ¹³C NMR spectrum is acquired with proton decoupling.

-

Sample Preparation: A more concentrated sample (20-50 mg) in a suitable deuterated solvent is preferred for ¹³C NMR to obtain a good signal-to-noise ratio in a reasonable time.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: Approximately 200-220 ppm.

-

Number of Scans: Several hundred to several thousand scans are typically required.

-

Reference: TMS at 0.00 ppm or the solvent peak.

-

Predicted ¹³C NMR Data (in DMSO-d₆):

| Chemical Shift (ppm) | Assignment | Rationale |

| ~135 | C-4a | Quaternary aromatic carbon, expected to be in the typical aromatic region. |

| ~133 | C-8a | Quaternary aromatic carbon, similar to C-4a. |

| ~131 | C-6 | Aromatic carbon directly attached to chlorine, its chemical shift is significantly influenced by the halogen. |

| ~130 | C-7 | Aromatic carbon directly attached to chlorine, similar to C-6. |

| ~129 | C-5 | Aromatic CH carbon, deshielded by the adjacent chlorine. |

| ~127 | C-8 | Aromatic CH carbon, similar to C-5. |

| ~45 | C-1 | Benzylic carbon adjacent to the protonated nitrogen, shifted downfield. |

| ~42 | C-3 | Carbon adjacent to the protonated nitrogen. |

| ~25 | C-4 | Aliphatic carbon, expected to be the most upfield signal. |

Trustworthiness: The predicted chemical shifts are based on established substituent effects in benzene rings and the known chemical shifts of the tetrahydroisoquinoline core. The downfield shift of carbons attached to chlorine is a well-documented phenomenon.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Experimental Protocol:

Electrospray ionization (ESI) is a suitable technique for this polar, pre-ionized compound.

-

Sample Preparation: A dilute solution of the compound in a solvent such as methanol or acetonitrile is prepared.

-

Instrumentation: A quadrupole or time-of-flight (TOF) mass spectrometer equipped with an ESI source.

-

Mode: Positive ion mode is used to detect the protonated molecule.

Expected Mass Spectrum Data:

| m/z (amu) | Interpretation |

| 202.01 | [M+H]⁺ of the free base (C₉H₉Cl₂N). The isotopic pattern will be characteristic of a molecule containing two chlorine atoms (M, M+2, M+4 in an approximate ratio of 9:6:1). |

| 173.04 | Loss of an ethylamine fragment from the molecular ion, a common fragmentation pathway for tetrahydroisoquinolines. |

Authoritative Grounding: The fragmentation of tetrahydroisoquinolines often involves cleavage of the heterocyclic ring. The predicted fragmentation is consistent with established fragmentation patterns for this class of compounds.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Experimental Protocol:

-

Sample Preparation: The spectrum can be acquired using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Spectral Range: Typically 4000-400 cm⁻¹.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 (broad) | Strong | N-H stretching of the secondary ammonium salt. |

| ~3000-2800 | Medium | C-H stretching of the aromatic and aliphatic groups. |

| ~1600, ~1480 | Medium-Strong | C=C stretching of the aromatic ring. |

| ~1100-1000 | Strong | C-N stretching. |

| ~850-800 | Strong | C-Cl stretching. |

| ~800-700 | Strong | Aromatic C-H out-of-plane bending. |

Experimental Workflow and Data Integration

A robust analytical workflow is essential for the comprehensive characterization of this compound.

Caption: A typical experimental workflow for the spectroscopic characterization of a small organic molecule.

The data from each spectroscopic technique should be integrated to provide a cohesive and unambiguous structural confirmation. For instance, the number of protons and carbons observed in the NMR spectra should be consistent with the molecular formula determined by mass spectrometry. The functional groups identified by IR spectroscopy should correspond to the structural features deduced from the NMR and MS data.

Conclusion

The spectroscopic data presented in this guide provide a detailed and reliable reference for the characterization of this compound. By understanding the principles behind the expected spectral features and following robust experimental protocols, researchers can confidently identify and assess the quality of this important pharmaceutical intermediate. The integration of data from multiple spectroscopic techniques, as outlined in the proposed workflow, ensures the highest level of scientific integrity and trustworthiness in the structural elucidation process.

An In-depth Technical Guide to the Physical and Chemical Characteristics of Dichlorinated Tetrahydroisoquinolines

Introduction: The Significance of the Dichlorinated Tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry and natural product synthesis. Its rigid structure, incorporating a benzene ring fused to a non-aromatic nitrogen-containing ring, is a key pharmacophore in a wide array of biologically active molecules, including antitumor, antibacterial, and anti-inflammatory agents. The introduction of chlorine atoms onto the aromatic ring—creating dichlorinated THIQs—profoundly modifies the molecule's physicochemical properties. This strategic halogenation can enhance metabolic stability, modulate lipophilicity, and alter electronic properties, thereby influencing receptor binding affinity and pharmacokinetic profiles. This guide provides a comprehensive overview of the physical and chemical characteristics of dichlorinated THIQs, offering insights for researchers in drug discovery and chemical synthesis.

Core Molecular Structure

The fundamental structure of a dichlorinated THIQ consists of a tetrahydroisoquinoline skeleton with two chlorine atoms substituted on the benzene ring. The numbering of the isoquinoline ring system dictates the nomenclature, with common isomers including 5,7-dichloro, 6,7-dichloro, and 5,8-dichloro-1,2,3,4-tetrahydroisoquinoline. The specific substitution pattern of the chlorine atoms is a critical determinant of the molecule's properties.

Caption: General chemical structure of dichlorinated tetrahydroisoquinolines.

Physical Characteristics

The physical properties of dichlorinated THIQs are significantly influenced by the position of the chlorine atoms and the nature of any substituents on the nitrogen atom or elsewhere on the ring system.

Molecular Weight, Melting Point, and Boiling Point

The introduction of two chlorine atoms substantially increases the molecular weight of the parent THIQ molecule (133.19 g/mol )[1]. For example, 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline has a molecular weight of 202.08 g/mol [2]. This increase in mass and the introduction of polar C-Cl bonds generally lead to higher melting and boiling points compared to the unsubstituted parent compound, due to stronger intermolecular forces such as dipole-dipole interactions and London dispersion forces. While extensive experimental data for simple dichlorinated THIQs is not widely published, data for related compounds, such as 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride which has a melting point of 260-265 °C, suggest that these compounds are typically high-melting solids, especially in their salt forms.

| Property | 1,2,3,4-Tetrahydroisoquinoline (Parent Compound) | 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline (Computed) | 6,7-Dichloro-1,2,3,4-tetrahydroisoquinoline |

| Molecular Formula | C₉H₁₁N | C₉H₉Cl₂N | C₉H₉Cl₂N |

| Molecular Weight | 133.19 g/mol [1] | 202.08 g/mol [2] | 202.08 g/mol |

| Melting Point | < -15 °C[3] | Data not available | Data not available (Hydrochloride salt is a solid)[4][5][6] |

| Boiling Point | 232-233 °C[7] | Data not available | Data not available |

| XLogP3 | 1.6[1] | 2.6[2] | Data not available |

Solubility

The solubility of dichlorinated THIQs is a critical parameter for their handling, formulation, and biological activity. The parent THIQ is soluble in water (20 g/L at 20°C) and miscible with many organic solvents. The addition of two chlorine atoms increases the lipophilicity (as indicated by the higher calculated XLogP3 value) and generally decreases solubility in polar solvents like water, while enhancing solubility in non-polar organic solvents such as dichloromethane, chloroform, and toluene. For laboratory applications, dichlorinated THIQs are often soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), which are capable of solvating a wide range of organic compounds[8]. Solubility in protic solvents like methanol and ethanol is variable and depends on the specific isomer and any other functional groups present.

Acidity and Basicity (pKa)

Chemical Characteristics and Reactivity

The chemical reactivity of dichlorinated THIQs is characterized by the interplay between the nucleophilic secondary amine, the activated benzylic C1 position, and the dichlorinated aromatic ring.

N-Alkylation and N-Acylation

The secondary amine in the THIQ ring is nucleophilic and readily undergoes reactions with electrophiles. N-alkylation with alkyl halides (e.g., methyl iodide, benzyl bromide) or N-acylation with acyl chlorides or anhydrides are common transformations to produce a diverse range of derivatives. These reactions are typically carried out in the presence of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to neutralize the acid generated during the reaction.

Reactivity at the C1 Position: Oxidation to Iminium Ions

The C1 position of the THIQ ring is benzylic and susceptible to oxidation. This is a key feature of THIQ chemistry, as the resulting N-acyliminium ion is a powerful electrophile that can be trapped by a variety of nucleophiles. Oxidants such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) are effective for this transformation, enabling the direct C(sp³)–H functionalization at the C1 position under mild, metal-free conditions. This allows for the introduction of alkyl, allyl, and aryl groups at this position, providing a powerful tool for structural diversification.

Electrophilic Aromatic Substitution

The benzene ring of the THIQ core can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. The chlorine atoms already present on the ring are deactivating but are ortho-, para-directing. The activating effect of the alkyl portion of the fused heterocyclic ring also influences the position of substitution. The precise location of further substitution will depend on the specific dichlorination pattern and the reaction conditions. For instance, in 6,7-dichloro-1,2,3,4-tetrahydroisoquinoline, the C5 and C8 positions would be the most likely sites for further electrophilic attack.

Spectroscopic Characterization

The structure of dichlorinated THIQs is typically elucidated using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of a dichlorinated THIQ will show characteristic signals for the aromatic and aliphatic protons. The two aromatic protons will typically appear as singlets in the range of δ 7.0-7.5 ppm. The aliphatic protons of the tetrahydroisoquinoline ring will appear as multiplets in the upfield region (δ 2.5-4.5 ppm). The CH₂ group at C1 (benzylic) is typically the most deshielded of the aliphatic protons.

-

¹³C NMR: The carbon NMR spectrum will display signals for the two distinct aromatic carbons bearing chlorine atoms, the four other aromatic carbons, and the four aliphatic carbons of the heterocyclic ring. The chemical shifts of the aromatic carbons are influenced by the substitution pattern of the chlorine atoms.

Infrared (IR) Spectroscopy

The IR spectrum of a dichlorinated THIQ will exhibit characteristic absorption bands. Key absorptions include:

-

N-H stretch: A moderate to weak band around 3300-3400 cm⁻¹ for the secondary amine.

-

C-H stretch (aromatic): Peaks just above 3000 cm⁻¹.

-

C-H stretch (aliphatic): Strong absorptions just below 3000 cm⁻¹.

-

C=C stretch (aromatic): Bands in the 1500-1600 cm⁻¹ region.

-

C-N stretch: In the 1250-1020 cm⁻¹ region.

-

C-Cl stretch: Strong absorptions in the fingerprint region, typically around 800-600 cm⁻¹.

Mass Spectrometry (MS)

In mass spectrometry with electron ionization (EI), dichlorinated THIQs will show a characteristic molecular ion peak (M⁺). Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion region will exhibit a distinctive pattern of peaks (M⁺, [M+2]⁺, [M+4]⁺) that confirms the presence of two chlorine atoms. The fragmentation pattern is often dominated by the loss of a hydrogen atom from the C1 position to form a stable iminium cation, which is typically the base peak.

Experimental Protocols

Synthesis of 6,7-Dichloro-1,2,3,4-tetrahydroisoquinoline via Pictet-Spengler Reaction

The Pictet-Spengler reaction is a robust and widely used method for the synthesis of tetrahydroisoquinolines[3][10][11][12][13]. It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic cyclization.

Caption: Reaction scheme for the Pictet-Spengler synthesis.

Materials:

-

3,4-Dichlorophenethylamine

-

Paraformaldehyde

-

Concentrated Hydrochloric Acid (HCl)

-

Methanol

-

Sodium Hydroxide (NaOH) solution (10 M)

-

Dichloromethane (DCM)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3,4-dichlorophenethylamine (1.90 g, 10 mmol) and methanol (20 mL).

-

Stir the mixture until the amine has completely dissolved.

-

Add paraformaldehyde (0.33 g, 11 mmol, 1.1 equivalents).

-

Carefully add concentrated hydrochloric acid (5 mL) dropwise to the stirring mixture.

-

Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4 hours. Monitor the reaction progress by TLC (e.g., 9:1 DCM:Methanol).

-

After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

-

Add 30 mL of deionized water to the residue and transfer the aqueous solution to a separatory funnel.

-

Wash the aqueous layer with dichloromethane (2 x 20 mL) to remove any non-basic impurities.

-

Cool the aqueous layer in an ice bath and basify to pH > 12 by the slow addition of 10 M NaOH solution.

-

Extract the aqueous layer with dichloromethane (3 x 30 mL).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure 6,7-dichloro-1,2,3,4-tetrahydroisoquinoline.

Characterization Workflow

Caption: Experimental workflow for synthesis and characterization.

Protocol for Spectroscopic Characterization:

-

NMR Spectroscopy:

-

Dissolve approximately 5-10 mg of the purified product in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

-

Analyze the chemical shifts, integration, and coupling patterns to confirm the structure.

-

-

Infrared Spectroscopy:

-

Obtain the IR spectrum of the purified solid product using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

-

-

Mass Spectrometry:

-

Prepare a dilute solution of the purified product in a suitable solvent (e.g., methanol or acetonitrile).

-

Analyze the sample using High-Resolution Mass Spectrometry (HRMS) with an electrospray ionization (ESI) source to obtain an accurate mass measurement of the molecular ion and confirm the elemental composition.

-

Alternatively, use Gas Chromatography-Mass Spectrometry (GC-MS) for volatile derivatives to observe the fragmentation pattern.

-

Conclusion

Dichlorinated tetrahydroisoquinolines represent a valuable class of compounds with tunable physicochemical properties that are of significant interest in medicinal chemistry and drug development. Understanding their physical characteristics, such as solubility and pKa, is essential for their effective application in biological systems. Furthermore, a thorough knowledge of their chemical reactivity, particularly at the nitrogen and C1 positions, allows for the rational design and synthesis of novel derivatives with potentially enhanced therapeutic properties. The synthetic and analytical protocols outlined in this guide provide a practical framework for researchers working with this important molecular scaffold.

References

- 1. 1,2,3,4-Tetrahydroisoquinoline | C9H11N | CID 7046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline | C9H9Cl2N | CID 12595073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 4. 6,7-Dichloro-1,2,3,4-tetrahydro-isoquinoline hydrochloride CAS#: 73075-49-7 [chemicalbook.com]

- 5. Lassonde Studios Virtual Tour | The University of Utah [lassonde.utah.edu]

- 6. 6,7-Dichloro-1,2,3,4-tetrahydro-isoquinoline hydrochloride - Hengyuan Fine Chemical [hyfinechemical.com]

- 7. Tetrahydroisoquinolines | Fisher Scientific [fishersci.com]

- 8. researchgate.net [researchgate.net]

- 9. Crystal structure of 1,2,3,4-tetrahydroisoquinolin-2-ium (2S,3S)-3-carboxy-2,3-dihydroxypropanoate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 11. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - TW [thermofisher.com]

- 12. organicreactions.org [organicreactions.org]

- 13. name-reaction.com [name-reaction.com]

- 14. scs.illinois.edu [scs.illinois.edu]

- 15. utsouthwestern.edu [utsouthwestern.edu]

Unveiling the Pharmacological Potential of 6,7-Dichloro-1,2,3,4-tetrahydroisoquinoline: A Technical Guide for Preclinical Research

Introduction: The Tetrahydroisoquinoline Scaffold and the Promise of Halogenation

The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide array of biological activities.[1][2] Derivatives of this versatile structure have been shown to interact with a variety of G protein-coupled receptors (GPCRs), ion channels, and enzymes, leading to their investigation for therapeutic potential in neurodegenerative disorders, cancer, and infectious diseases.[1][2] The strategic placement of substituents on the THIQ ring system is a key determinant of a compound's pharmacological profile, dictating its affinity, selectivity, and functional activity at biological targets.

This guide focuses on the potential pharmacological profile of a specific, halogenated derivative: 6,7-Dichloro-1,2,3,4-tetrahydroisoquinoline (6,7-Dichloro-THIQ). The introduction of chloro substituents at the 6 and 7 positions of the isoquinoline ring is anticipated to significantly modulate its electronic and lipophilic properties, thereby influencing its interaction with target proteins. Notably, a seminal study has demonstrated that the replacement of the 6,7-dihydroxy groups of the beta-adrenergic agonist trimetoquinol with chloro substituents results in a compound with marked beta-adrenoceptor antagonist properties.[3] This chemical strategy, analogous to the transformation of the agonist isoproterenol into the antagonist dichloroisoproterenol, provides a strong rationale for investigating 6,7-Dichloro-THIQ as a potential beta-adrenergic antagonist.[3]

This technical guide will provide a comprehensive overview of the hypothesized pharmacological profile of 6,7-Dichloro-THIQ, grounded in existing literature on related compounds. Furthermore, it will present a detailed roadmap of experimental protocols for the systematic characterization of its in vitro pharmacology, including receptor binding, functional activity, and potential neuroprotective and cytotoxic effects. The methodologies outlined herein are designed to be self-validating and adhere to the highest standards of scientific rigor, providing researchers and drug development professionals with a robust framework for preclinical evaluation.

Hypothesized Pharmacological Profile: A Focus on Adrenergic and Dopaminergic Systems

Based on the available evidence for structurally related THIQ analogues, the primary hypothesized pharmacological activity of 6,7-Dichloro-THIQ is antagonism at beta-adrenergic receptors. The foundational evidence for this comes from the study of 6,7-dichloro-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline, which demonstrated potent beta-adrenoceptor blocking activity without partial agonism.[3] This suggests that the 6,7-dichloro substitution pattern on the THIQ core is a key determinant of this antagonist activity.

Beyond the adrenergic system, the broader class of THIQ derivatives has been extensively investigated for its interaction with dopamine receptors.[4] Therefore, a comprehensive pharmacological workup of 6,7-Dichloro-THIQ must include a thorough evaluation of its affinity and functional activity at dopamine receptor subtypes. The potential for off-target activities at other receptors, such as serotonin or sigma receptors, should also be considered in secondary screening panels to build a complete selectivity profile.

Furthermore, given the prevalence of neuroprotective and, conversely, neurotoxic effects observed with some THIQ derivatives, it is imperative to assess the cellular effects of 6,7-Dichloro-THIQ in relevant neuronal models.[1] This includes evaluating its potential to protect against oxidative stress-induced cell death and its intrinsic cytotoxicity.

The following sections will detail the experimental workflows necessary to systematically test these hypotheses and construct a comprehensive pharmacological profile for 6,7-Dichloro-THIQ.

Experimental Workflows for Pharmacological Characterization

A logical and stepwise approach is crucial for the efficient and thorough characterization of a novel compound. The following workflow is proposed to elucidate the pharmacological profile of 6,7-Dichloro-THIQ.

Caption: A stepwise workflow for the pharmacological characterization of 6,7-Dichloro-THIQ.

Detailed Experimental Protocols

Radioligand Binding Assays: Determining Target Affinity

The initial step in characterizing 6,7-Dichloro-THIQ is to determine its binding affinity (Ki) for the primary hypothesized targets: adrenergic and dopaminergic receptors. Competitive radioligand binding assays are the gold standard for this purpose.

Protocol: Competitive Radioligand Binding Assay

-

Membrane Preparation:

-

Culture cells stably expressing the human receptor of interest (e.g., ADRB1, ADRB2, DRD1, DRD2).

-

Harvest cells and homogenize in ice-cold lysis buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Pellet the membranes by high-speed centrifugation and resuspend in assay buffer.

-

Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).

-

-

Assay Setup (96-well format):

-

Total Binding: Add assay buffer, a fixed concentration of a suitable radioligand (e.g., [3H]-Dihydroalprenolol for beta-adrenergic receptors, [3H]-Spiperone for D2-like dopamine receptors), and the membrane preparation.

-

Non-specific Binding: Add assay buffer, the radioligand, a high concentration of a known competing ligand (e.g., propranolol for beta-receptors, haloperidol for D2 receptors), and the membrane preparation.

-

Competition Binding: Add assay buffer, the radioligand, varying concentrations of 6,7-Dichloro-THIQ, and the membrane preparation.

-

-

Incubation and Filtration:

-

Incubate the plates at an appropriate temperature and for a sufficient duration to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

-

Detection and Data Analysis:

-

Dry the filters and add scintillation cocktail.

-

Quantify the bound radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration (6,7-Dichloro-THIQ).

-

Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Data Presentation: Receptor Binding Affinities

| Receptor Subtype | Radioligand | Ki (nM) of 6,7-Dichloro-THIQ |

| Adrenergic | ||

| Beta-1 | [3H]-Dihydroalprenolol | To be determined |

| Beta-2 | [3H]-Dihydroalprenolol | To be determined |

| Alpha-1 | [3H]-Prazosin | To be determined |

| Alpha-2 | [3H]-Rauwolscine | To be determined |

| Dopaminergic | ||

| D1 | [3H]-SCH23390 | To be determined |

| D2 | [3H]-Spiperone | To be determined |

| D3 | [3H]-Spiperone | To be determined |

| D4 | [3H]-Spiperone | To be determined |

In Vitro Functional Assays: Characterizing Agonist versus Antagonist Activity

Once binding affinity is established, it is crucial to determine the functional consequence of this binding. Cell-based functional assays are employed to ascertain whether 6,7-Dichloro-THIQ acts as an agonist (activates the receptor) or an antagonist (blocks the action of an agonist).

Protocol: Beta-Adrenergic Receptor Functional Assay (cAMP Accumulation)

-

Cell Culture:

-

Culture cells expressing the beta-adrenergic receptor of interest (e.g., CHO-K1 cells) in a suitable medium.

-

Plate the cells in 96-well plates and allow them to adhere overnight.

-

-

Antagonist Mode Assay:

-

Pre-incubate the cells with varying concentrations of 6,7-Dichloro-THIQ for a defined period.

-

Stimulate the cells with a known agonist (e.g., isoproterenol) at its EC80 concentration.

-

Incubate to allow for cAMP production.

-

-

Agonist Mode Assay:

-

Incubate the cells with varying concentrations of 6,7-Dichloro-THIQ alone.

-

-

cAMP Detection:

-

Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or fluorescence-based biosensors).

-

-

Data Analysis:

-

Antagonist Mode: Plot the percentage of agonist-stimulated cAMP production against the logarithm of the 6,7-Dichloro-THIQ concentration. Determine the IC50 value.

-

Agonist Mode: Plot the cAMP levels against the logarithm of the 6,7-Dichloro-THIQ concentration. Determine the EC50 value if agonistic activity is observed.

-

Caption: Signaling pathway for beta-adrenergic receptor activation and cAMP production.

Protocol: Dopamine D2 Receptor Functional Assay (cAMP Inhibition)

This assay follows a similar principle to the beta-adrenergic assay, but for Gi-coupled receptors like the D2 receptor, agonist activation leads to an inhibition of adenylyl cyclase.

-

Cell Culture:

-

Use cells expressing the D2 dopamine receptor (e.g., HEK293 cells).

-

-

Assay Procedure:

-

Stimulate adenylyl cyclase with forskolin to generate a basal level of cAMP.

-

Agonist Mode: Add varying concentrations of 6,7-Dichloro-THIQ and measure the decrease in forskolin-stimulated cAMP levels.

-

Antagonist Mode: Pre-incubate with varying concentrations of 6,7-Dichloro-THIQ, then add a known D2 agonist (e.g., quinpirole) and measure the blockade of the agonist-induced inhibition of cAMP production.

-

-

Detection and Analysis:

-

Measure cAMP levels as described previously.

-

Analyze the data to determine EC50 (for agonists) or IC50 (for antagonists).

-

Neuronal Cell Viability and Cytotoxicity Assays

It is essential to determine if 6,7-Dichloro-THIQ exhibits any inherent toxicity to neuronal cells. This information is critical for interpreting data from neuroprotection assays and for assessing the compound's therapeutic window.

Protocol: MTT Assay for Cell Viability

-

Cell Culture:

-

Plate a neuronal cell line (e.g., SH-SY5Y) in 96-well plates and allow them to differentiate if necessary.

-

-

Compound Treatment:

-

Treat the cells with a range of concentrations of 6,7-Dichloro-THIQ for 24-48 hours. Include a vehicle control and a positive control for cytotoxicity (e.g., staurosporine).

-

-

MTT Incubation:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce MTT to purple formazan crystals.

-

-

Solubilization and Measurement:

-

Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of approximately 570 nm.

-

-

Data Analysis:

-

Express the results as a percentage of the vehicle-treated control.

-

Determine the CC50 (the concentration that reduces cell viability by 50%).

-

Neuroprotection and Antioxidant Assays

Given the potential for THIQ derivatives to modulate neuronal health, assessing the neuroprotective and antioxidant properties of 6,7-Dichloro-THIQ is a valuable step.

Protocol: Hydrogen Peroxide-Induced Oxidative Stress Assay

-

Cell Culture and Pre-treatment:

-

Culture and plate neuronal cells as described for the cytotoxicity assay.

-

Pre-treat the cells with various non-toxic concentrations of 6,7-Dichloro-THIQ for a specified period (e.g., 1-2 hours).

-

-

Induction of Oxidative Stress:

-

Expose the cells to a concentration of hydrogen peroxide (H2O2) known to induce significant cell death.

-

-

Assessment of Cell Viability:

-

After the H2O2 incubation period, assess cell viability using the MTT assay as described above.

-

-

Data Analysis:

-

Compare the viability of cells pre-treated with 6,7-Dichloro-THIQ to those treated with H2O2 alone. A significant increase in viability indicates a neuroprotective effect.

-

Protocol: In Vitro Antioxidant Capacity (DPPH Assay)

-

Assay Preparation:

-

Prepare a solution of DPPH (2,2-diphenyl-1-picrylhydrazyl), a stable free radical, in a suitable solvent (e.g., methanol).

-

-

Reaction:

-

Mix the DPPH solution with various concentrations of 6,7-Dichloro-THIQ. Include a positive control such as ascorbic acid or Trolox.

-

-

Measurement:

-

Measure the decrease in absorbance at approximately 517 nm over time. The reduction of the purple DPPH to a yellow-colored product by an antioxidant is proportional to the antioxidant capacity.

-

-

Data Analysis:

-

Calculate the percentage of DPPH scavenging activity and determine the EC50 (the concentration required to scavenge 50% of the DPPH radicals).

-

Conclusion and Future Directions

The structural features of 6,7-Dichloro-THIQ, particularly in the context of the known pharmacology of its derivatives, strongly suggest a potential profile as a beta-adrenergic receptor antagonist.[3] The experimental workflows and detailed protocols provided in this guide offer a robust and systematic approach to rigorously test this primary hypothesis and to build a comprehensive pharmacological profile. By delineating its affinity and functional activity at adrenergic, dopaminergic, and other relevant receptors, and by characterizing its effects on neuronal cell health, a clear understanding of the therapeutic potential and potential liabilities of 6,7-Dichloro-THIQ can be achieved.

The data generated from these studies will be instrumental in guiding future in vivo experiments to explore the compound's efficacy in relevant disease models, its pharmacokinetic properties, and its overall safety profile. This structured approach, grounded in established pharmacological principles, will pave the way for a thorough and scientifically sound evaluation of 6,7-Dichloro-THIQ as a potential drug candidate.

References

- 1. Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytotoxicity of dopamine-derived 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 6,7-Dichloro-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline . A structurally novel beta-adrenergic receptor blocking agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dopaminergic activity of substituted 6-chloro-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6,7-Dichloro-1,2,3,4-tetrahydroisoquinoline Hydrochloride: Synthesis, Characterization, and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract